molecular formula C8H17NO B1328768 4-(Diethylamino)butan-2-one CAS No. 3299-38-5

4-(Diethylamino)butan-2-one

Cat. No.: B1328768
CAS No.: 3299-38-5
M. Wt: 143.23 g/mol
InChI Key: XLEOCTUCGZANAC-UHFFFAOYSA-N
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Description

4-(Diethylamino)butan-2-one is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28042. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Properties

4-(Diethylamino)butan-2-one and its analogues have been studied for their anti-inflammatory properties. A series of compounds related to this chemical structure showed significant anti-inflammatory activity, especially when possessing a small lipophilic group in combination with a butan-2-one side chain. These findings indicate potential applications in developing new anti-inflammatory drugs (Goudie et al., 1978).

Synthesis of Lepidine

In the field of organic synthesis, this compound has been utilized as an alkylating agent in the synthesis of lepidine and its derivatives. This method has demonstrated good yields under mild conditions, highlighting the compound’s utility in synthetic organic chemistry (Ardashev et al., 1967).

Magnetic and Catalytic Properties

Research on nickel(II) complexes involvingthis compound oxime derivatives has unveiled interesting magnetic and catalytic properties. Specifically, these complexes have shown potential in applications like catalysis, due to their effective catecholase-like activity in the aerial oxidation of certain compounds. Such applications could be significant in industrial processes and environmental chemistry

(Das et al., 2013).

CO2 Capture and Absorption

4-Diethylamino-2-butanol, a compound closely related to this compound, has been researched for its application in carbon dioxide capture and absorption. Studies have shown its effectiveness in absorbing CO2, particularly in hollow fiber membrane contactors. This could have significant implications for environmental management and the reduction of greenhouse gas emissions (Masoumi et al., 2014).

Skin Whitening and Melanin Synthesis Inhibition

In the field of medical cosmetology, certain derivatives of this compound have been identified as effective agents in inhibiting melanin production, which is crucial for skin whitening applications. These compounds have demonstrated stronger inhibitions of melanin production than some traditional agents, making them promising candidates for cosmetic products aimed at reducing skin pigmentation (Wu et al., 2015).

Properties

IUPAC Name

4-(diethylamino)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-9(5-2)7-6-8(3)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEOCTUCGZANAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186621
Record name 2-Butanone, 4-diethylamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3299-38-5
Record name 4-(Diethylamino)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3299-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)-2-butanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28042
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 4-diethylamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(diethylamino)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.974
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Record name 4-(Diethylamino)-2-butanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(diethylamino)butan-2-one in the synthesis of lepidine derivatives?

A1: While the provided abstract [] does not explicitly state the role of this compound, it highlights its use alongside aromatic amines and quaternary salts of Mannich bases in synthesizing lepidine and its derivatives. This suggests that this compound likely acts as a reactant or a reagent in a chemical reaction leading to the formation of the target compounds. Further investigation into the full text of the research article is necessary to elucidate the specific reaction mechanism and the precise role of this compound.

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